molecular formula C9H10O3 B150970 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol CAS No. 274910-19-9

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Cat. No. B150970
Key on ui cas rn: 274910-19-9
M. Wt: 166.17 g/mol
InChI Key: WATIARBIFSKYKC-UHFFFAOYSA-N
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Patent
US08058425B2

Procedure details

Dissolve (2,3-Dihydrobenzo[1,4]dioxin-5-yl)methanol (1.8 g, 10.8 mmol) in dichloromethane (15 mL). Add neat thionyl chloride (2 mL, 27.4 mmol) dropwise to the stirring reaction mixture at 25° C. under nitrogen. Stir the reaction for 15 minutes and concentrate under reduced pressure to obtain 2.0 g (100%) of the desired compound as a yellow oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([CH2:11]O)[C:5]=2[O:4][CH2:3][CH2:2]1.S(Cl)([Cl:15])=O>ClCCl>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([CH2:11][Cl:15])[C:5]=2[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
O1CCOC2=C1C=CC=C2CO
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dropwise to the stirring reaction mixture at 25° C. under nitrogen
CUSTOM
Type
CUSTOM
Details
the reaction for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC=C2CCl
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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